as-Triazine, 3-(decyloxy)-5-phenyl-

Description

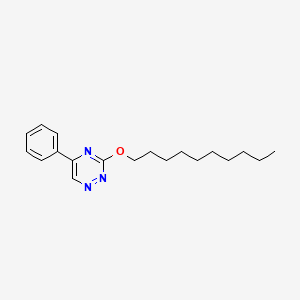

as-Triazine, 3-(decyloxy)-5-phenyl- (CAS: 74417-08-6) is a 1,2,4-triazine derivative featuring a decyloxy (C₁₀H₂₁O) substituent at position 3 and a phenyl group at position 3. Its molecular formula is C₁₉H₂₇N₃O, with a molecular weight of 313.44 g/mol . Key structural identifiers include:

- SMILES: CCCCCCCCCCOC1=NC(=CN=N1)C2=CC=CC=C2

- InChIKey: YTXMHWSDZJYRKF-UHFFFAOYSA-N

- XlogP: 6.1 (indicating high lipophilicity) .

The compound is synthesized via Williamson etherification, a method commonly used to introduce alkoxy groups into aromatic systems. For example, highlights the use of this reaction to attach C₈–C₁₂ alkyl chains to benzaldehyde derivatives, suggesting a similar pathway for introducing the decyloxy group in this triazine .

Properties

CAS No. |

74417-08-6 |

|---|---|

Molecular Formula |

C19H27N3O |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

3-decoxy-5-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C19H27N3O/c1-2-3-4-5-6-7-8-12-15-23-19-21-18(16-20-22-19)17-13-10-9-11-14-17/h9-11,13-14,16H,2-8,12,15H2,1H3 |

InChI Key |

MSSAMFMVEGCWRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=NC(=CN=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of as-Triazine, 3-(decyloxy)-5-phenyl- are compared below with three analogous triazine derivatives:

Table 1: Structural and Physicochemical Comparison

*Estimated based on benzyl group’s contribution to lipophilicity.

Key Differences:

Substituent Chain Length and Lipophilicity: The decyloxy group imparts significantly higher lipophilicity (XlogP = 6.1) compared to benzyloxy (XlogP ~3.5) and ethoxy (XlogP = 1.8) derivatives. This makes the decyloxy compound more suitable for nonpolar environments, such as hydrocarbon-based industrial markers (e.g., Accutrace S10 analogs) . Shorter chains (e.g., ethoxy) reduce steric hindrance and may enhance reactivity in synthetic pathways .

Collision Cross-Section (CCS) :

- The benzyloxy derivative exhibits a CCS of 160.8 Ų for [M+H]⁺, reflecting its compact aromatic structure . The decyloxy analog’s CCS is unreported but expected to be larger due to its extended alkyl chain, impacting chromatographic retention and diffusion rates.

Synthetic Accessibility: Decyloxy and other long-chain derivatives require precise Williamson etherification conditions to avoid side reactions, as noted in . Ethoxy and benzyloxy groups are simpler to introduce, favoring their use in drug discovery .

Applications :

Preparation Methods

Synthesis of the Triazine Core

The 1,3,5-triazine core is often prepared via cyclotrimerization of nitriles or cyanates. For example, ethyl cyanoformate undergoes acid-catalyzed trimerization to form a triazine tricarboxylic acid intermediate, which is subsequently chlorinated with POCl₃ to yield tris(chlorocarbonyl)triazine.

Introduction of the Decyloxy Group

The decyloxy substituent is introduced via nucleophilic aromatic substitution (SNAr). Tris(chlorocarbonyl)triazine reacts with decyl alcohol in anhydrous dichloromethane under inert atmosphere, with pyridine as a base to scavenge HCl. This step requires temperatures of 0–5°C to minimize side reactions.

Attachment of the Phenyl Substituent

The phenyl group is added through Suzuki-Miyaura cross-coupling. A boronic acid-functionalized phenyl derivative reacts with the triazine intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture. This step achieves regioselectivity at the 5-position of the triazine ring.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural confirmation employs $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

- $$ ^1H $$-NMR (CDCl₃): δ 8.16 (d, J = 8.7 Hz, 2H, aromatic), 3.98 (t, J = 6.6 Hz, 2H, OCH₂), 1.76–1.25 (m, 16H, decyl chain).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (SNAr step) | Prevents hydrolysis |

| Solvent | Anhydrous DCM | Enhances reactivity |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost/activity |

| Reaction Time | 48 hours (cross-coupling) | Ensues completion |

Side reactions, such as over-alkylation or ring-opening, are mitigated by slow reagent addition and rigorous exclusion of moisture.

Comparative Analysis with Related Triazine Compounds

Structural analogs of as-triazine, 3-(decyloxy)-5-phenyl- exhibit varied properties based on substituent effects:

The decyloxy chain in the target compound increases membrane permeability compared to shorter alkoxy derivatives, as evidenced by logP values (calculated: 5.2 vs. 3.8 for methoxy analogs).

Q & A

Q. What are the optimized synthetic routes for 3-(decyloxy)-5-phenyl-as-triazine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution on triazine precursors. For example, 6-chloro-1,3-dialkyluracils can react with decyloxy-containing aryl amines under reflux in ethanol with glacial acetic acid as a catalyst . To enhance yield, consider varying solvents (e.g., DMF for higher polarity) or using phase-transfer catalysts. Evidence from triazine derivatives suggests that reaction temperatures between 70–100°C and extended reflux times (4–8 hours) improve substitution efficiency . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing 3-(decyloxy)-5-phenyl-as-triazine?

- Methodological Answer :

- ¹H/¹³C-NMR : Key for identifying phenyl and decyloxy substituents. The decyloxy chain’s methylene protons appear as a triplet at δ 0.8–1.5 ppm, while aromatic protons from the phenyl group resonate at δ 6.5–7.5 ppm .

- FT-IR : Look for C-O-C stretching vibrations (~1250 cm⁻¹) from the decyloxy group and triazine ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazine cores .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- Antimicrobial Activity : Use broth microdilution assays (MIC values) against S. aureus and E. coli .

- Enzyme Inhibition : Test against kinases or hydrolases via fluorescence-based assays, given triazines’ role in ATP-binding site competition .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ as the endpoint .

Q. What solvent systems are optimal for solubility studies of 3-(decyloxy)-5-phenyl-as-triazine?

- Methodological Answer : The decyloxy chain enhances lipophilicity, so prioritize organic solvents (e.g., DMSO, chloroform). For aqueous compatibility, use surfactants (e.g., Tween-80) or co-solvents (ethanol/water mixtures). Solubility can be quantified via UV-Vis spectroscopy at λmax (~260–280 nm for triazines) .

Q. How should stability studies be structured for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Triazine derivatives typically degrade above 200°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(decyloxy)-5-phenyl-as-triazine in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic centers. Compare activation energies for substitutions at triazine C-3 vs. C-5 positions. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in reported biological activity data for triazine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from studies with standardized protocols (e.g., fixed cell lines, identical assay durations).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., decyloxy vs. methoxy) using 3D-QSAR models .

- Dose-Response Validation : Re-test ambiguous results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. How does the decyloxy substituent influence the compound’s supramolecular interactions in crystal structures?

- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs. The decyloxy chain likely participates in van der Waals interactions, while the triazine core forms π-π stacking with phenyl groups. Compare with analogs lacking the decyloxy group to isolate its role .

Q. What catalytic systems enhance regioselectivity in triazine functionalization?

- Methodological Answer :

Q. How can machine learning optimize reaction conditions for scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.